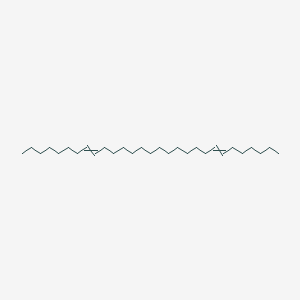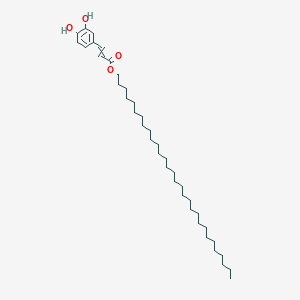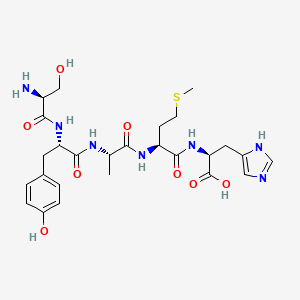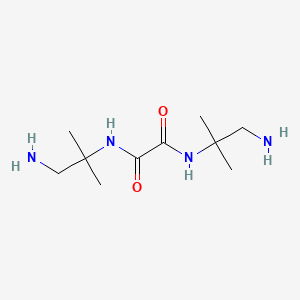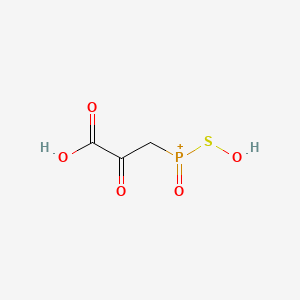
5-Bromo-4-methoxy-4-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methoxy-4-methylpent-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated alkene with a methoxy group and a methyl group attached to the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-4-methylpent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs at room temperature and yields the desired product through a free radical mechanism .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. Reactions are typically carried out in polar solvents like ethanol or water.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include 4-methoxy-4-methylpent-1-ol, 4-methoxy-4-methylpent-1-amine, etc.
Elimination: Products include 4-methoxy-4-methylpent-2-ene.
Oxidation: Products include 4-methoxy-4-methylpentanal and 4-methoxy-4-methylpentanoic acid.
Scientific Research Applications
5-Bromo-4-methoxy-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated alkenes on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-4-methylpent-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular signaling pathways. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methylpent-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-methylpent-1-ene: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-4-methylpent-2-ene:
Uniqueness
5-Bromo-4-methoxy-4-methylpent-1-ene is unique due to the combination of the bromine atom, methoxy group, and alkene functionality. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
135312-62-8 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
5-bromo-4-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-4-5-7(2,6-8)9-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
BJTKOOKEFVFRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


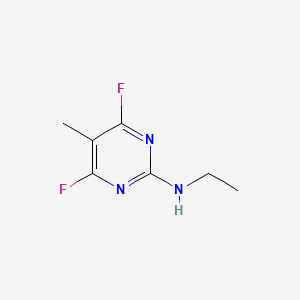
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
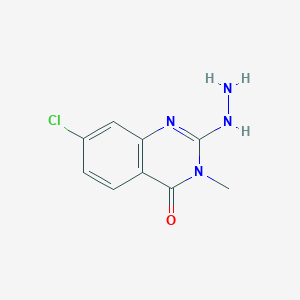
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
